2-Methoxybenzamide 2-Methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 2439-77-2
VCID: VC21207892
InChI: InChI=1S/C8H9NO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H2,9,10)
SMILES: COC1=CC=CC=C1C(=O)N
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol

2-Methoxybenzamide

CAS No.: 2439-77-2

Cat. No.: VC21207892

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxybenzamide - 2439-77-2

Specification

CAS No. 2439-77-2
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name 2-methoxybenzamide
Standard InChI InChI=1S/C8H9NO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H2,9,10)
Standard InChI Key MNWSGMTUGXNYHJ-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C(=O)N
Canonical SMILES COC1=CC=CC=C1C(=O)N

Introduction

Chemical Structure and Physical Properties

2-Methoxybenzamide (CAS: 2439-77-2) is an aromatic benzamide with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . The chemical structure consists of a benzene ring substituted with a methoxy group (-OCH₃) at the ortho position and an amide group (-CONH₂). This arrangement creates a compound with distinctive spatial and electronic characteristics that influence its reactivity and biological interactions.

Physical Properties

The compound exhibits specific physical characteristics that define its behavior under various conditions:

PropertyValue
Molecular Weight151.163 g/mol
Density1.1±0.1 g/cm³
Boiling Point289.5±23.0 °C at 760 mmHg
Melting Point127-128 °C
Flash Point155.7±18.9 °C
InChI KeyMNWSGMTUGXNYHJ-UHFFFAOYSA-N
Canonical SMILESCOC1=CC=CC=C1C(=O)N

The compound demonstrates stability over a range of temperatures and pH conditions, making it suitable for various experimental applications. Its relatively high melting and boiling points reflect the strength of intermolecular forces, particularly hydrogen bonding between the amide groups, which contributes to its crystalline nature at room temperature .

Chemical Reactivity

2-Methoxybenzamide participates in several chemical reactions characteristic of both the amide functional group and the methoxy-substituted aromatic ring. The amide group can undergo hydrolysis under acidic or basic conditions, yielding 2-methoxybenzoic acid and ammonia. The methoxy group influences the electron distribution in the aromatic ring, affecting its reactivity toward electrophilic substitution reactions.

Synthesis Methods

The synthesis of 2-Methoxybenzamide can be accomplished through multiple routes, with the most common methods involving the transformation of 2-methoxybenzoic acid derivatives.

Synthesis from Acid Chloride

One established synthetic route involves converting 2-methoxybenzoic acid to its corresponding acid chloride, followed by reaction with ammonia:

  • The 2-methoxybenzoic acid is treated with thionyl chloride (SOCl₂) to generate 2-anisoyl chloride

  • The resulting acid chloride undergoes nucleophilic acyl substitution when reacted with ammonia

  • This reaction produces 2-methoxybenzamide with elimination of HCl

This pathway typically proceeds via nucleophilic acyl substitution, where the amine group attacks the carbonyl carbon of the acid chloride, leading to formation of the desired amide product. The process can be optimized for yield and purity through temperature control and the use of appropriate catalysts.

Alternative Synthetic Approaches

Alternative approaches to synthesizing 2-methoxybenzamide may involve:

  • Direct amidation of 2-methoxybenzoic acid using coupling reagents

  • Reaction of 2-methoxybenzonitrile with water under catalytic conditions

  • Transformation of 2-methoxybenzaldehyde via oxidation followed by amidation

Each method presents different advantages in terms of yield, purity, and reaction conditions, allowing chemists to select the most appropriate synthetic route based on available starting materials and desired scale of production .

Biological Activities and Applications

2-Methoxybenzamide and its derivatives have demonstrated significant biological activities that position them as valuable compounds in pharmaceutical research and development.

Pharmacological Properties

The pharmacological profile of 2-methoxybenzamide is characterized by its interactions with various biological targets:

  • Dopamine receptor interactions: Derivatives of 2-methoxybenzamide have shown affinity for dopamine D₂, D₃, and D₄ receptors, with different substitution patterns influencing selectivity profiles

  • Anticancer potential: Certain 2-methoxybenzamide derivatives exhibit inhibitory effects on aberrant hedgehog signaling pathways implicated in cancer development

Applications in Drug Discovery

The versatility of 2-methoxybenzamide has led to its incorporation in various medicinal chemistry programs:

  • Neuropsychiatric drug development: Compounds containing the 2-methoxybenzamide scaffold have been explored as potential antipsychotic agents based on their dopamine receptor antagonist properties

  • Cancer therapeutics: 2-Methoxybenzamide derivatives have been developed as hedgehog signaling pathway inhibitors targeting the Smoothened (Smo) protein, a key component in cancer-associated signaling cascades

  • Structure-activity relationship studies: The 2-methoxybenzamide core serves as a valuable scaffold for medicinal chemists to explore structure-activity relationships in various therapeutic areas

Research Findings on 2-Methoxybenzamide Derivatives

Recent research has expanded our understanding of how 2-methoxybenzamide derivatives interact with biological systems, particularly in the context of cancer treatment and neurological disorders.

Hedgehog Signaling Pathway Inhibitors

A noteworthy research direction involves the development of 2-methoxybenzamide derivatives as hedgehog signaling pathway inhibitors. This pathway plays a crucial role in embryonic development but can become aberrantly activated in various cancers .

Studies have demonstrated that certain 2-methoxybenzamide derivatives effectively inhibit the hedgehog signaling pathway by targeting the Smoothened (Smo) receptor, which acts as a bottleneck in hedgehog signal transduction. For instance, compound 21 from a series of 2-methoxybenzamide derivatives exhibited potent pathway inhibition with nanomolar IC₅₀ values . This compound prevented Sonic hedgehog (Shh)-induced Smo from entering the primary cilium, a key step in pathway activation .

The molecular basis for this inhibition has been attributed to specific structural features of the 2-methoxybenzamide scaffold that enable optimal interactions with binding sites on the Smo receptor. Structure-activity relationship studies have revealed that the 2-methoxybenzamide scaffold serves as an advantageous connector for designing effective Hedgehog pathway inhibitors .

Dopamine Receptor Antagonists

Another significant research area involves the development of 2-methoxybenzamide-containing compounds as dopamine receptor antagonists. Studies have revealed that D₂, D₃, and D₄ receptors have different tolerance for substituents on the benzamide nucleus, with a general pattern of bulk tolerance following the order D₄ > D₃ > D₂ .

Toxicological Profile

Understanding the toxicological properties of 2-methoxybenzamide is essential for its safe application in research and potential therapeutic development.

Acute Toxicity

Limited toxicological data indicates that 2-methoxybenzamide has moderate acute toxicity. When administered intraperitoneally to rats, the compound has demonstrated an LD₅₀ (lethal dose for 50% of the test population) of 450 mg/kg . This information suggests caution should be exercised when handling the compound, particularly in laboratory settings.

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